

An In-depth Technical Guide to the Stereoisomers of Bromo-dragonfly Hydrochloride

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Compound of Interest

Compound Name: *Bromo-dragonfly hydrochloride*

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Abstract

Bromo-dragonfly hydrochloride is a potent synthetic hallucinogen of the phenethylamine class, recognized for its high affinity and agonist activity at serotonin 5-HT₂ receptors and its inhibition of monoamine oxidase A (MAO-A).^{[1][2][3]} Its chemical structure features a chiral center, leading to the existence of two stereoisomers: (R)-(-)-Bromo-dragonfly and (S)-(+)-Bromo-dragonfly. This guide provides a comprehensive technical overview of these stereoisomers, detailing their pharmacological properties, analytical separation, and the signaling pathways they modulate. The (R)-enantiomer is established as the more pharmacologically active isomer, exhibiting a higher binding affinity for key serotonin receptor subtypes.^{[1][2][4]} This document aims to serve as a core resource for researchers engaged in the study of serotonergic systems and the development of novel psychoactive substance analytics.

Chemical Structure and Stereochemistry

Bromo-dragonfly, chemically known as 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, possesses a single stereocenter at the alpha-carbon of the aminopropane side chain.^[2] This chirality gives rise to two enantiomers, the (R) and (S) forms. The rigid

benzodifuran core structure, resembling a dragonfly, contributes to its high affinity for serotonin receptors.[1]

Quantitative Pharmacological Data

The pharmacological activity of Bromo-dragonfly is primarily mediated by its interaction with serotonin 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors, where it acts as a potent agonist.[2][4] Additionally, it functions as a competitive inhibitor of monoamine oxidase A (MAO-A).[3] While quantitative data for the individual enantiomers are not readily available in public literature, studies consistently indicate that the (R)-enantiomer possesses a significantly higher binding affinity and potency at 5-HT_{2A} and 5-HT_{2C} receptors compared to the (S)-enantiomer.[1][4] The following tables summarize the available quantitative data for the racemic mixture.

Receptor Subtype	Parameter	Value (nM)
5-HT _{2A}	K _i	0.04[1][4]
5-HT _{2B}	K _i	0.19[1][4]
5-HT _{2C}	K _i	0.02[1][4]
5-HT _{2A}	EC ₅₀	~0.5*

Enzyme	Parameter	Value (μM)
MAO-A	K _i	0.352[3]

*Note: The EC₅₀ value is an approximation based on qualitative descriptions of its high potency.

Experimental Protocols

Enantiospecific Synthesis of (R)-(-)-Bromo-dragonfly

The synthesis of the more active (R)-enantiomer can be achieved through an enantiospecific route, as first described by Nichols et al.[4][5] A general outline of this synthesis is as follows:

- **Starting Material:** The synthesis commences with a derivative of D-alanine, a readily available chiral building block.
- **Friedel-Crafts Acylation:** The D-alanine derivative is reacted with 2,3,6,7-tetrahydrobenzodifuran in a Friedel-Crafts acylation reaction. This step introduces the aminopropane side chain to the core ring structure.
- **Reduction of β -keto moiety:** The resulting intermediate contains a β -keto group which is subsequently removed.
- **Aromatization and Deprotection:** The tetrahydrobenzodifuran ring system is aromatized, followed by the removal of any protecting groups from the amine to yield the final (R)-(-)-Bromo-dragonfly product.

Enantioselective Analysis by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of the (R) and (S) enantiomers of **Bromo-dragonfly hydrochloride** can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Objective: To resolve and quantify the (R) and (S) enantiomers of **Bromo-dragonfly hydrochloride**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[6][7]

Reagents:

- HPLC-grade hexane
- HPLC-grade isopropanol (IPA) or ethanol

- Amine modifier (e.g., diethylamine - DEA)
- **Bromo-dragonfly hydrochloride** reference standards (racemic, and individual enantiomers if available)

Chromatographic Conditions (General Starting Method):

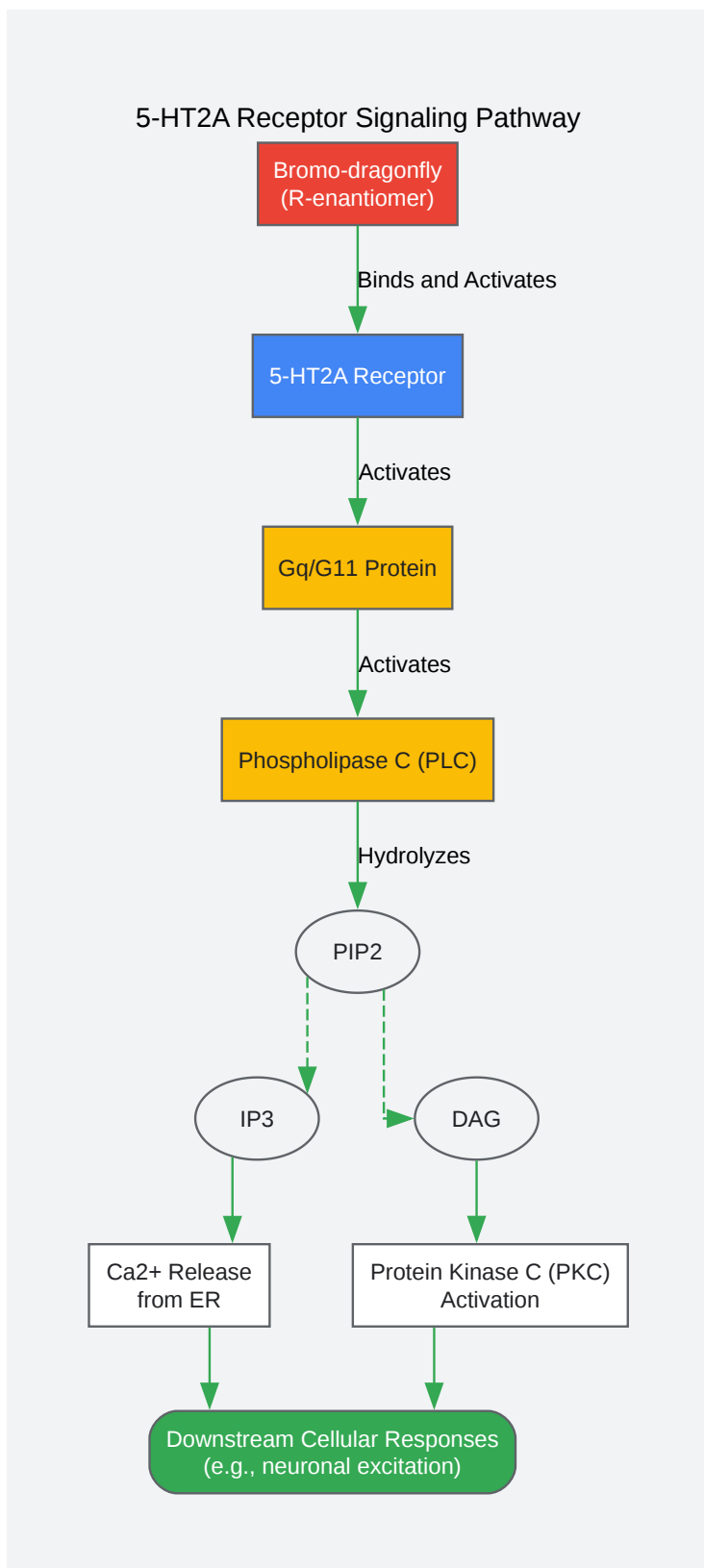
- Mobile Phase: A mixture of hexane and a polar alcohol modifier (e.g., IPA or ethanol). A common starting point is a ratio of 90:10 (hexane:IPA).[6]
- Additive: To improve peak shape and reduce tailing, a small percentage of an amine modifier like DEA (e.g., 0.1%) should be added to the polar modifier.[8]
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection: UV at a wavelength corresponding to the absorbance maximum of Bromo-dragonfly (e.g., 283 nm).

Procedure:

- Sample Preparation: Prepare a standard solution of racemic **Bromo-dragonfly hydrochloride** in the mobile phase.
- Injection: Inject the sample onto the chiral HPLC column.
- Elution: Elute the sample with the mobile phase under isocratic conditions.
- Detection: Monitor the elution of the enantiomers using the UV detector.
- Optimization: If baseline separation is not achieved, optimize the mobile phase composition (by varying the percentage of the polar modifier and the amine additive), flow rate, and column temperature.[8]
- Quantification: Once a suitable separation is achieved, create a calibration curve using standards of known concentrations to quantify the individual enantiomers in unknown samples.

Signaling Pathways and Logical Relationships

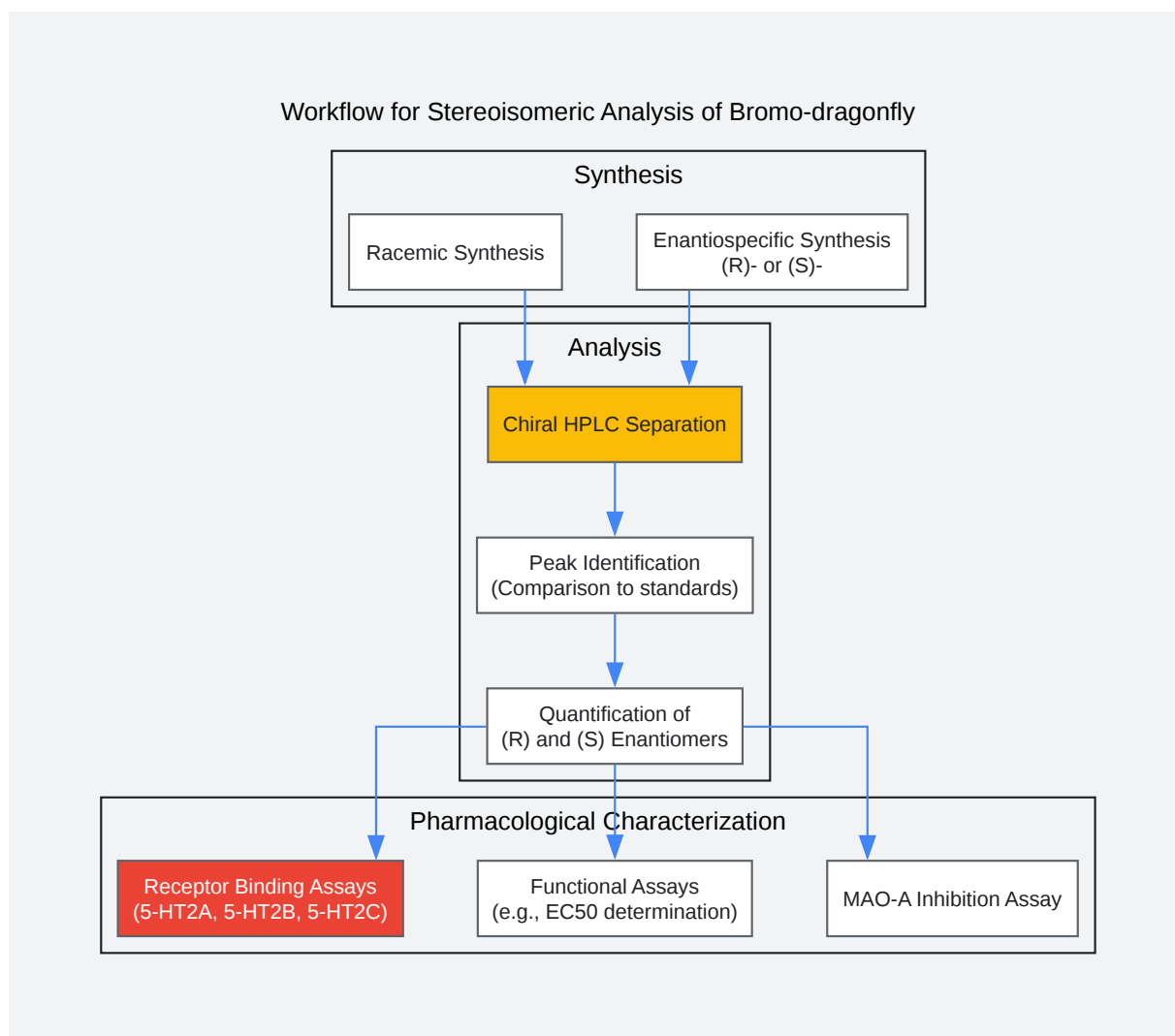
Bromo-dragonfly's primary psychoactive effects are mediated through its potent agonism at the 5-HT_{2A} receptor, which is a Gq/G11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.



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Caption: 5-HT_{2A} Receptor Signaling Cascade Activated by Bromo-dragonfly.

The following diagram illustrates the logical workflow for the stereoisomeric analysis of **Bromo-dragonfly hydrochloride**.



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Caption: Logical workflow for the synthesis, separation, and characterization of Bromo-dragonfly stereoisomers.

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